molecular formula C10H19NO B12956984 (2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol

(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol

Cat. No.: B12956984
M. Wt: 169.26 g/mol
InChI Key: RKSYGRWUVJUIOS-UHFFFAOYSA-N
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Description

(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is a chemical compound that belongs to the class of pyrrolizines. Pyrrolizines are bicyclic compounds containing a pyrrole ring fused to a piperidine ring. This compound is characterized by the presence of a hydroxymethyl group attached to the pyrrolizine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of a suitable amine with a diketone, followed by reduction and cyclization steps. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The conditions would vary depending on the specific reaction, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids or aldehydes, while substitution reactions could produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a precursor for the development of new materials or catalysts.

Biology

In biological research, this compound could be studied for its potential biological activity. Researchers may investigate its interactions with biological molecules, such as proteins or nucleic acids, to understand its potential therapeutic applications.

Medicine

In medicine, this compound may be explored for its pharmacological properties. It could be evaluated for its potential as a drug candidate for treating various diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of (2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, modulating signaling pathways, or altering the function of biological molecules. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol may include other pyrrolizine derivatives with different substituents. Examples could be:

  • (2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)ethanol
  • (2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)amine

Uniqueness

The uniqueness of this compound lies in its specific structure and functional groups. The presence of the hydroxymethyl group and the specific arrangement of atoms in the pyrrolizine ring system may confer unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(6,6-dimethyl-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol

InChI

InChI=1S/C10H19NO/c1-9(2)6-10(8-12)4-3-5-11(10)7-9/h12H,3-8H2,1-2H3

InChI Key

RKSYGRWUVJUIOS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCCN2C1)CO)C

Origin of Product

United States

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